Cas no 114969-83-4 (4-Pyrimidinecarbonitrile,5-methoxy-6-methyl-)

4-Pyrimidinecarbonitrile,5-methoxy-6-methyl- is a heterocyclic organic compound featuring a pyrimidine core substituted with a cyano group at the 4-position, a methoxy group at the 5-position, and a methyl group at the 6-position. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for constructing more complex molecules. The electron-withdrawing cyano group enhances reactivity, facilitating nucleophilic substitutions, while the methoxy and methyl substituents influence steric and electronic properties, enabling fine-tuning of reactivity and selectivity. Its well-defined structure and functional group compatibility make it valuable for developing bioactive compounds and specialty chemicals.
4-Pyrimidinecarbonitrile,5-methoxy-6-methyl- structure
114969-83-4 structure
Product name:4-Pyrimidinecarbonitrile,5-methoxy-6-methyl-
CAS No:114969-83-4
MF:C7H7N3O
MW:149.149980783463
CID:130562
PubChem ID:13860995

4-Pyrimidinecarbonitrile,5-methoxy-6-methyl- Chemical and Physical Properties

Names and Identifiers

    • 4-Pyrimidinecarbonitrile,5-methoxy-6-methyl-
    • 4-Pyrimidinecarbonitrile, 5-methoxy-6-methyl- (9CI)
    • 5-methoxy-6-methylpyrimidine-4-carbonitrile
    • 5-Methoxy-6-methyl-4-pyrimidinecarbonitrile
    • 114969-83-4
    • DTXSID001262764
    • Inchi: InChI=1S/C7H7N3O/c1-5-7(11-2)6(3-8)10-4-9-5/h4H,1-2H3
    • InChI Key: MCWNBBDNEDIPNG-UHFFFAOYSA-N
    • SMILES: N#CC1=NC=NC(C)=C1OC

Computed Properties

  • Exact Mass: 149.05901
  • Monoisotopic Mass: 149.058911855g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.8Ų
  • XLogP3: 0.6

Experimental Properties

  • PSA: 58.8

4-Pyrimidinecarbonitrile,5-methoxy-6-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR009VG2-250mg
4-Pyrimidinecarbonitrile, 5-methoxy-6-methyl- (9CI)
114969-83-4 97%
250mg
$605.00 2023-12-16
Aaron
AR009VG2-100mg
4-Pyrimidinecarbonitrile, 5-methoxy-6-methyl- (9CI)
114969-83-4 97%
100mg
$363.00 2023-12-16

Additional information on 4-Pyrimidinecarbonitrile,5-methoxy-6-methyl-

Recent Advances in the Study of 4-Pyrimidinecarbonitrile,5-methoxy-6-methyl- (CAS: 114969-83-4)

The compound 4-Pyrimidinecarbonitrile,5-methoxy-6-methyl- (CAS: 114969-83-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyrimidine core functionalized with a nitrile group, methoxy, and methyl substituents, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, particularly in the context of kinase inhibition and anticancer activity.

One of the key areas of research involves the optimization of synthetic routes for 4-Pyrimidinecarbonitrile,5-methoxy-6-methyl-. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that employs palladium-catalyzed cross-coupling reactions. This approach not only improves the scalability of production but also enhances the purity of the final product, which is critical for pharmaceutical applications. The study also highlighted the compound's stability under various physiological conditions, making it a viable candidate for further drug development.

In terms of pharmacological activity, recent in vitro and in vivo studies have demonstrated that 4-Pyrimidinecarbonitrile,5-methoxy-6-methyl- exhibits potent inhibitory effects against several tyrosine kinases, including EGFR and VEGFR. These findings were corroborated by a 2024 study in Cancer Research, which reported significant tumor growth suppression in xenograft models when the compound was administered at nanomolar concentrations. The study further elucidated the compound's mechanism of action, showing that it induces apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways.

Another noteworthy development is the exploration of 4-Pyrimidinecarbonitrile,5-methoxy-6-methyl- as a potential therapeutic agent for inflammatory diseases. A preprint article from BioRxiv (2024) revealed that the compound modulates NF-κB signaling, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. This dual functionality—targeting both cancer and inflammation—positions the compound as a versatile scaffold for multi-indication drug development.

Despite these advancements, challenges remain in the clinical translation of 4-Pyrimidinecarbonitrile,5-methoxy-6-methyl-. Pharmacokinetic studies indicate that the compound has moderate bioavailability and a relatively short half-life, necessitating further structural modifications or formulation strategies. Additionally, toxicity profiles in long-term animal studies are still under investigation, with preliminary data suggesting dose-dependent hepatotoxicity at higher concentrations.

In conclusion, 4-Pyrimidinecarbonitrile,5-methoxy-6-methyl- (CAS: 114969-83-4) represents a promising candidate in the realm of targeted therapy, with its unique chemical structure and multifaceted biological activities. Ongoing research aims to address its pharmacokinetic limitations and expand its therapeutic applications, potentially paving the way for its inclusion in future clinical trials. The compound's ability to target multiple pathways underscores its potential as a cornerstone in the development of next-generation pharmaceuticals.

Recommend Articles

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk